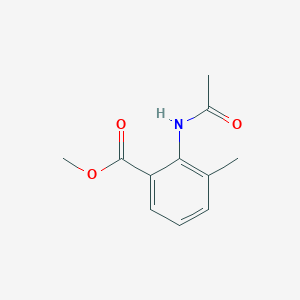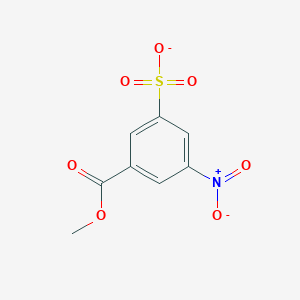
4-bromo-N,N,2,3,5,6-hexamethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N,N,2,3,5,6-hexamethylaniline is an organic compound with the molecular formula C12H18BrN It is a derivative of aniline, where the phenyl ring is substituted with bromine and four methyl groups, and the nitrogen atom is bonded to two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of 4-bromo-2,3,5,6-tetramethylaniline with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, leading to efficient production of the compound. The use of automated systems and advanced monitoring techniques ensures consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding tetramethylphenylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) are used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce tetramethylphenylamine. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-bromo-N,N,2,3,5,6-hexamethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-bromo-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents on the phenyl ring influence its binding affinity and selectivity for these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2,3,5,6-tetramethylaniline: This compound is structurally similar but lacks the dimethylamine group.
Tris(4-bromo-2,3,5,6-tetramethylphenyl)borane: Another related compound with three brominated tetramethylphenyl groups bonded to a boron atom.
Uniqueness
4-bromo-N,N,2,3,5,6-hexamethylaniline is unique due to the presence of both bromine and dimethylamine substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H18BrN |
|---|---|
Molekulargewicht |
256.18g/mol |
IUPAC-Name |
4-bromo-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-7-9(3)12(14(5)6)10(4)8(2)11(7)13/h1-6H3 |
InChI-Schlüssel |
ORXQWZWZOYNSTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1N(C)C)C)C)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl[4-(dimethylamino)phenyl]formamide](/img/structure/B373655.png)













